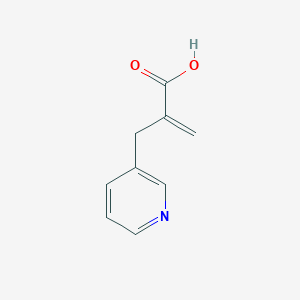
2-(Pyridin-3-ylmethyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-ylmethyl)prop-2-enoic acid is an organic compound that features a pyridine ring attached to a propenoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyridine and propenoic acid functionalities allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a pyridine-containing boronic acid with a propenoic acid derivative in the presence of a palladium catalyst .
Another method involves the use of Grignard reagents, where a pyridine-containing Grignard reagent is reacted with a propenoic acid derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be performed under mild conditions. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its high efficiency, mild reaction conditions, and the availability of boronic acid reagents . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-ylmethyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins. Additionally, the propenoic acid moiety can undergo reactions that modify the compound’s structure and function, further affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds feature a fused pyridine-imidazole ring system and are studied for their medicinal applications.
Uniqueness
2-(Pyridin-3-ylmethyl)prop-2-enoic acid is unique due to the presence of both the pyridine and propenoic acid functionalities, which allow it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
161952-11-0 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
Clave InChI |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
SMILES canónico |
C=C(CC1=CN=CC=C1)C(=O)O |
Sinónimos |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















